methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
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Overview
Description
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a methyl group attached to a 2,4,5-trimethoxyphenyl ring, which is further bonded to a methylamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethoxybenzylamine
- 2,4,5-Trimethoxyphenethylamine
- 2,4,5-Trimethoxybenzaldehyde
Uniqueness
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and stability, making it more suitable for certain experimental conditions .
Properties
CAS No. |
1216846-60-4 |
---|---|
Molecular Formula |
C11H18ClNO3 |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.